N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide
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Overview
Description
N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide is a synthetic organic compound with a complex structure. It is characterized by the presence of a cyclopropylpyrimidine moiety, a cyclobutanecarboxamide group, and a chlorinated pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The specific conditions, such as the choice of solvent, temperature, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or hydrogenated products .
Scientific Research Applications
N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and cyclobutanecarboxamide analogs. These compounds share structural similarities but may differ in their specific functional groups and properties .
Uniqueness
Its cyclopropylpyrimidine moiety and chlorinated pyrimidine ring contribute to its distinct chemical and biological properties .
Properties
CAS No. |
2703781-68-2 |
---|---|
Molecular Formula |
C15H21ClN4O |
Molecular Weight |
308.8 |
Purity |
95 |
Origin of Product |
United States |
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